molecular formula C10H10F3NO2 B2830925 2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate CAS No. 96445-22-6

2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate

Cat. No.: B2830925
CAS No.: 96445-22-6
M. Wt: 233.19
InChI Key: VHLJEFXWCQWLET-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate: is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoroethyl group and a carbamate linkage attached to a 3-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate typically involves the reaction of 3-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts distinct chemical properties, making it valuable in the development of novel compounds .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a useful moiety in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The carbamate linkage can undergo hydrolysis, releasing the active 3-methylphenyl moiety, which can interact with biological targets .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(3-fluoro-4-methylphenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate

Uniqueness: 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate is unique due to the specific positioning of the trifluoroethyl group and the 3-methylphenyl ring. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-7-3-2-4-8(5-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLJEFXWCQWLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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